molecular formula C17H14ClNO4 B2851325 4-(1,3-benzodioxol-5-ylmethyl)-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1326898-06-9

4-(1,3-benzodioxol-5-ylmethyl)-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No.: B2851325
CAS No.: 1326898-06-9
M. Wt: 331.75
InChI Key: MIIJTYCJKNNALW-UHFFFAOYSA-N
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Description

4-(1,3-Benzodioxol-5-ylmethyl)-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzodioxole ring followed by the formation of the benzoxazepine core. One common approach is the reaction of 1,3-benzodioxol-5-ylmethylamine with chloroacetyl chloride under controlled conditions to form the intermediate, which is then cyclized to produce the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted benzoxazepines.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity may be explored for potential therapeutic uses.

  • Medicine: It may serve as a lead compound for the development of new drugs.

  • Industry: It can be utilized in the production of specialty chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

  • 4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinylmethanone

  • 2-Furanol, 3,4-bis(1,3-benzodioxol-5-ylmethyl)tetrahydro-

  • 4-[(1,3-Benzodioxol-5-ylmethyl)amino]benzoic acid

Uniqueness: 4-(1,3-Benzodioxol-5-ylmethyl)-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one stands out due to its specific structural features, such as the presence of the chloro group and the benzodioxole moiety, which may confer unique chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-ylmethyl)-7-chloro-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO4/c18-13-2-4-14-12(6-13)8-19(17(20)9-21-14)7-11-1-3-15-16(5-11)23-10-22-15/h1-6H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIJTYCJKNNALW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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